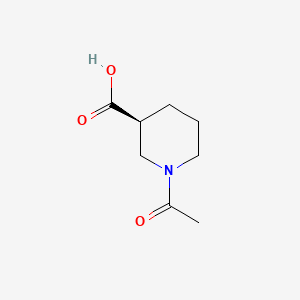![molecular formula C28H20F3N3O5S B2996717 Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887876-01-9](/img/structure/B2996717.png)
Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including an ester group (carboxylate), an amide group (acetamido), a naphthalene group (naphthalen-2-yloxy), and a trifluoromethyl group (trifluoromethylphenyl). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the naphthalen-2-yloxy group could be introduced via a nucleophilic substitution reaction with 2-naphthol . The acetamido group could be introduced via an acylation reaction with an appropriate acyl chloride . The exact synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The naphthalene and phenyl rings would likely contribute to the overall stability of the molecule through resonance. The presence of the ester, amide, and trifluoromethyl groups could also influence the molecule’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The ester and amide groups could undergo hydrolysis under acidic or basic conditions. The naphthalene and phenyl rings could potentially undergo electrophilic aromatic substitution reactions. The trifluoromethyl group could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups could result in a relatively high boiling point and low vapor pressure. The compound is likely to be soluble in organic solvents due to the presence of the aromatic rings and ester group .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of diverse heterocyclic systems such as pyridine, pyridazine, and phthalazine derivatives, which are of significant interest due to their biological and pharmaceutical activities. The synthesis processes often involve reactions with different reagents to produce compounds with varying substituents, showcasing the versatility of the core structure in leading to a wide array of heterocyclic compounds. The chemical structures of these compounds are confirmed through analytical and spectral analysis, highlighting the importance of this compound in facilitating the development of new synthetic pathways (Rady & Barsy, 2006).
Biological Activity Evaluation
Additionally, derivatives of such compounds have been synthesized and evaluated for various biological activities. For instance, specific derivatives have shown promising anticancer and anti-inflammatory activities in vitro. These activities are compared with standard compounds, indicating the potential therapeutic applications of these derivatives. The synthesis approach offers advantages such as clean methodology, short reaction times, and environmentally friendly processes, which are crucial for the development of bioactive compounds with lower environmental impact (Kumar, Sribalan, & Padmini, 2017).
Antiviral and Antimicrobial Applications
Some derivatives have been tested for antiviral activity, particularly against the avian influenza virus, and have revealed promising results. This indicates the potential of these compounds in contributing to the development of new antiviral drugs. The antiviral activity is determined through assays that measure the ability of the compounds to inhibit virus replication in cell cultures, showcasing their relevance in addressing global health challenges related to viral infections (Flefel et al., 2014).
Antioxidant Properties
Research also extends to the evaluation of antioxidant properties of synthesized compounds, further underscoring the broad spectrum of potential biological activities these molecules can exhibit. The antioxidant potential is assessed through various assays, suggesting their possible use in combating oxidative stress-related diseases (Dhuda et al., 2021).
Propriétés
IUPAC Name |
ethyl 5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F3N3O5S/c1-2-38-27(37)24-21-15-40-25(32-22(35)14-39-20-12-7-16-5-3-4-6-17(16)13-20)23(21)26(36)34(33-24)19-10-8-18(9-11-19)28(29,30)31/h3-13,15H,2,14H2,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFIMYQZHBZEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

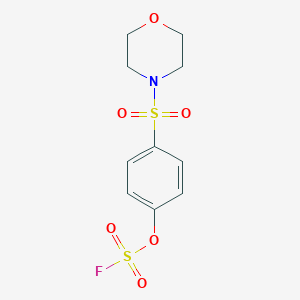
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2996639.png)
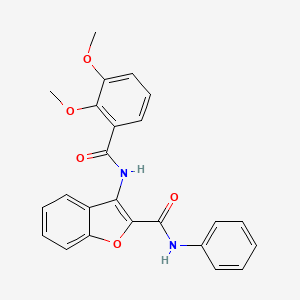
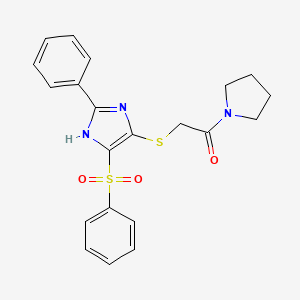
![N-(4-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2996645.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2996649.png)

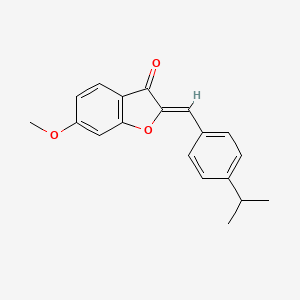
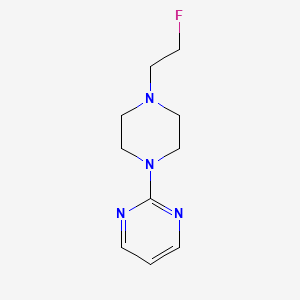

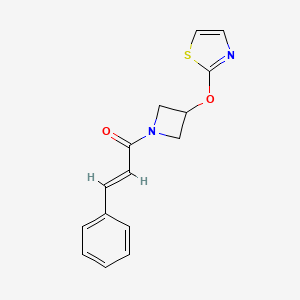
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2996655.png)
